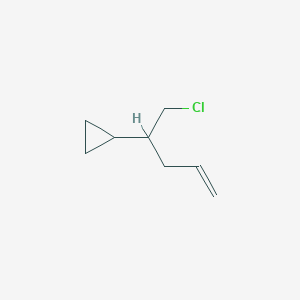

(1-Chloropent-4-en-2-yl)cyclopropane

Description

Fundamental Academic Significance of Strained Ring Systems in Organic Synthesis

Strained ring systems, particularly cyclopropanes, possess a type of instability due to their abnormal bond angles, a concept first explored by Adolf von Baeyer. wikipedia.org The internal bond angles of a cyclopropane (B1198618) ring are constrained to 60°, a significant deviation from the ideal 109.5° for sp³-hybridized carbon atoms. wikipedia.org This angle strain, combined with torsional strain from eclipsing hydrogen atoms, results in a high degree of potential energy stored within the molecule. wikipedia.orgpharmacy180.com

This stored energy, or ring strain, makes cyclopropanes susceptible to ring-opening reactions, which are often thermodynamically favorable as they relieve the strain. pharmacy180.com Organic chemists harness this reactivity to drive a variety of synthetic transformations. wikipedia.org The carbon-carbon bonds in cyclopropane have a higher p-character than typical alkanes, giving them properties that resemble those of a double bond, which allows them to participate in reactions with acids, bromine, and can even be hydrogenated. pharmacy180.comrsc.org The unique bonding structure and potential energy of strained rings can be leveraged in reactions such as ring-opening metathesis polymerization and the nucleophilic opening of epoxides and aziridines. wikipedia.org

The heat of combustion for small rings like cyclopropane is elevated due to their high strain, providing a quantitative measure of this instability. wikipedia.org The total strain energy of cyclopropane is approximately 27.5 kcal/mol. rsc.org This inherent energy influences the kinetics and thermodynamics of reactions involving these rings, often leading to accelerated reaction rates. wikipedia.org

Specific Research Context of Halogenated Cyclopropanes and Vinyl-Substituted Derivatives

The introduction of functional groups such as halogens and vinyl moieties onto a cyclopropane ring further enhances its synthetic utility and introduces new avenues of reactivity.

Halogenated cyclopropanes are valuable building blocks in medicinal and agrochemical chemistry due to their distinct structural features. researchgate.net The presence of a halogen atom can influence the molecule's biological activity and provides a handle for further chemical modifications. researchgate.net The synthesis of halogenated cyclopropanes can be achieved through various methods, including the Simmons-Smith cyclopropanation of halogen-containing olefins or the use of dihalocarbenes generated from haloforms. nih.govmasterorganicchemistry.com Biocatalytic strategies are also emerging for the enantioselective synthesis of these compounds. researchgate.net

Vinyl-substituted cyclopropanes are particularly important synthons in organic synthesis. researchgate.netrsc.org The vinyl group can act as a donor in donor-acceptor cyclopropane systems, activating the ring for cleavage and subsequent reactions. nih.gov The ring-opening of vinyl cyclopropanes can generate dipoles that are exploited in cycloaddition reactions to form five-membered rings, such as cyclopentanes, often with high stereoselectivity. researchgate.netrsc.org Transition metals, such as rhodium and palladium, are often used to catalyze the asymmetric ring-opening of vinyl cyclopropanes with various nucleophiles. nih.govchemrxiv.org

The combination of these functionalities, as seen in (1-Chloropent-4-en-2-yl)cyclopropane, creates a molecule with multiple reactive sites, offering the potential for complex and controlled chemical transformations.

Unique Structural Features and Research Implications of this compound

While specific experimental data for this compound is scarce, its structure allows for informed predictions about its chemical behavior and potential research applications. The molecule contains a chiral center at the carbon bearing the cyclopropyl (B3062369) group and the chloroalkyl chain, meaning it can exist as enantiomers.

The key structural features are:

A Cyclopropane Ring: As discussed, this imparts significant ring strain and provides a site for ring-opening reactions.

A Vinyl Group: The terminal double bond can undergo typical alkene reactions (e.g., addition, oxidation) and can electronically influence the cyclopropane ring.

A Secondary Alkyl Chloride: The chlorine atom is a good leaving group, making this position susceptible to nucleophilic substitution reactions.

The interplay between these functional groups suggests several research implications:

Complex Rearrangements: The proximity of the strained ring, the double bond, and the leaving group could lead to complex, concerted, or stepwise rearrangement reactions, potentially catalyzed by Lewis acids or transition metals.

Tandem Reactions: The molecule is a prime candidate for tandem reactions where an initial reaction at one functional group triggers a subsequent transformation at another. For instance, a reaction involving the vinyl group could be followed by a ring-opening of the cyclopropane.

Synthesis of Novel Scaffolds: As a building block, this compound could be used to synthesize more complex molecules containing cyclopropyl or cyclopentyl moieties, which are common in bioactive natural products.

Further research into the synthesis and reactivity of this specific compound would be necessary to fully elucidate its chemical personality and unlock its synthetic potential.

Structure

3D Structure

Properties

Molecular Formula |

C8H13Cl |

|---|---|

Molecular Weight |

144.64 g/mol |

IUPAC Name |

1-chloropent-4-en-2-ylcyclopropane |

InChI |

InChI=1S/C8H13Cl/c1-2-3-8(6-9)7-4-5-7/h2,7-8H,1,3-6H2 |

InChI Key |

PGQLDONLFUHZPL-UHFFFAOYSA-N |

Canonical SMILES |

C=CCC(CCl)C1CC1 |

Origin of Product |

United States |

Synthetic Methodologies for 1 Chloropent 4 En 2 Yl Cyclopropane and Structurally Analogous Systems

Direct Cyclopropanation Strategies

Direct cyclopropanation involves the addition of a one-carbon (C1) unit to an alkene precursor to form the cyclopropane (B1198618) ring in a [2+1] cycloaddition fashion. This approach is widely utilized due to its efficiency and the commercial availability of a vast array of alkene starting materials.

Carbenes and their stabilized analogues, carbenoids, are highly reactive species central to many cyclopropanation reactions. wikipedia.org The addition of a carbene to an alkene is a stereospecific process, meaning the stereochemistry of the alkene is retained in the cyclopropane product. wikipedia.orgmasterorganicchemistry.com

Key carbene and carbenoid-based methods include:

Simmons-Smith Reaction: This classic method utilizes a carbenoid, typically iodomethylzinc iodide, generated from diiodomethane (B129776) and a zinc-copper couple. wikipedia.orgnih.govmarquette.edu It is particularly effective for the cyclopropanation of allylic alcohols, where the hydroxyl group directs the reagent to one face of the double bond, ensuring high diastereoselectivity. marquette.eduacs.org

Diazo Compounds: Reagents like diazomethane (B1218177) can be used to generate the parent carbene (:CH₂) for cyclopropanation, often through photolytic or thermal decomposition. wikipedia.orgmasterorganicchemistry.com However, diazomethane is explosive and toxic, limiting its application. masterorganicchemistry.com Stabilized diazo compounds, such as ethyl diazoacetate, are safer alternatives and are frequently used in conjunction with transition metal catalysts.

Dihalocarbenes: Free carbenes like dichlorocarbene (B158193) (:CCl₂) or difluorocarbene (:CF₂), generated from haloforms, are stable enough to react with alkenes to form gem-dihalocyclopropanes. wikipedia.org These products can serve as versatile intermediates for further synthetic transformations.

| Method | Reagents | Reactive Intermediate | Key Features |

| Simmons-Smith | CH₂I₂ + Zn(Cu) | Iodomethylzinc iodide (carbenoid) | Excellent for allylic alcohols; directed reaction. marquette.eduacs.org |

| Diazoalkane (Photolytic) | CH₂N₂ + hν | Methylene carbene | Stereospecific; uses toxic/explosive reagent. masterorganicchemistry.com |

| Haloform Reaction | CHX₃ + Base | Dihalocarbene (:CX₂) | Forms gem-dihalocyclopropanes. wikipedia.org |

Transition metals, particularly rhodium and copper, are highly effective catalysts for the decomposition of diazo compounds to generate metal carbenes (or carbenoids). These intermediates then transfer the carbene moiety to an alkene. This strategy is one of the most powerful and versatile for cyclopropane synthesis.

Rhodium(II) catalysts, such as dirhodium tetraacetate ([Rh₂(OAc)₄]), are exceptionally efficient for the cyclopropanation of 1,3-dienes using vinyldiazoacetates, which directly yields divinylcyclopropane structures. nih.gov These reactions are valuable for creating complex scaffolds that can undergo subsequent rearrangements. nih.gov Copper catalysts have also been employed for synthesizing cyclopropane carboxylates from alkynyl hydrazones, which serve as precursors to alkynyl diazoacetates. organic-chemistry.org Beyond precious metals, iron porphyrin complexes have also been shown to catalyze cyclopropanation reactions, offering a more sustainable alternative. acs.org

| Catalyst System | Carbene Precursor | Substrate Example | Product Type |

| Dirhodium Tetraacetate | Vinyldiazoacetate | 1,3-Dienes | 1,2-Divinylcyclopropanes nih.gov |

| Copper-TolBINAP | 4-chloro-α,β-unsaturated esters | Alkyl Grignard reagents | trans-1-alkyl-2-substituted cyclopropanes organic-chemistry.org |

| Iron Porphyrin | Diazo compounds | Styrenes, dienes | Substituted cyclopropanes acs.org |

In recent years, visible-light organophotocatalysis has emerged as a powerful, metal-free alternative for cyclopropane synthesis. nih.govresearchgate.net These methods proceed under mild conditions and exhibit broad functional group tolerance. nih.govethz.ch One notable strategy involves the intermolecular cyclopropanation of unactivated olefins with α-bromomalonates or α-bromo-β-ketoesters. nih.govacs.org The reaction is initiated by an organic photocatalyst, such as a benzothiazinoquinoxaline derivative, which, upon excitation by light, facilitates the formation of a radical intermediate that reacts with the alkene to ultimately form the cyclopropane ring. nih.govethz.ch Another approach uses the organophotocatalyst 4CzTPN to enable a deoxycyclopropanation reaction where alcohols serve as the starting substrates. nih.gov

Ring-Forming Reactions Towards the Cyclopropane Core

An alternative to [2+1] cycloadditions is the formation of the cyclopropane ring through the cyclization of a linear precursor. These methods typically involve the formation of a carbon-carbon bond between the first and third atoms of a three-carbon chain.

Intramolecular cyclization is a classic and robust strategy for synthesizing cyclopropanes. nih.gov The most common pathway is an intramolecular Sₙ2 reaction, where a carbanion displaces a leaving group located at the γ-position. nih.govrsc.org This process is often facilitated by a strong base and requires an electron-withdrawing group to stabilize the intermediate carbanion. wikipedia.org

Another significant pathway is the Michael-Initiated Ring Closure (MIRC). rsc.org This tandem reaction involves the conjugate addition of a nucleophile to an electrophilic alkene, followed by an intramolecular cyclization of the resulting carbanion to form the cyclopropane ring. rsc.orgrsc.org Sulfur ylides are frequently used as reagents in MIRC reactions, a process known as the Corey-Chaykovsky reaction. wikipedia.orgnih.gov

| Cyclization Pathway | General Mechanism | Key Reagents/Conditions |

| Intramolecular Sₙ2 | A γ-substituted carbanion displaces a leaving group. | Strong base (e.g., NaH, K₂CO₃). wikipedia.orgrsc.org |

| Michael-Initiated Ring Closure (MIRC) | Conjugate addition followed by intramolecular Sₙ2. | Sulfur ylides, base. rsc.orgrsc.org |

| Wurtz Coupling | Reductive coupling of a 1,3-dihalide. | Active metal (e.g., Zinc). wikipedia.org |

Palladium catalysis offers sophisticated and modular routes to vinylcyclopropane (B126155) architectures. While palladium is widely used in cycloaddition reactions involving the ring-opening of pre-formed vinylcyclopropanes, it is also pivotal in their direct synthesis. nih.govnih.gov

A particularly mild and rapid method for the modular synthesis of vinylcyclopropanes involves the use of air-stable dinuclear Palladium(I) catalysts. semanticscholar.org This protocol facilitates stereospecific cross-coupling reactions between cyclopropane organozincates and various electrophiles, including vinyl bromides. semanticscholar.org The reaction proceeds quickly at room temperature and allows for the construction of diverse vinylcyclopropane motifs with full conservation of stereochemistry, providing access to specific cis or trans isomers. semanticscholar.org This method's scalability has been demonstrated on a gram scale, highlighting its practical utility for accessing these valuable building blocks. semanticscholar.org

Base-Induced Cyclization Reactions in Halogenated Precursors

The formation of a cyclopropane ring from a halogenated precursor via base-induced cyclization is a classical yet effective strategy. This intramolecular process generally involves the generation of a carbanion, which subsequently displaces a halide on the same molecule to form the three-membered ring. wikipedia.org The reaction is typically a 3-exo-trig cyclization. wikipedia.org

The mechanism commences with the deprotonation of a carbon atom by a strong base, creating a carbanion. For this to be effective, the proton being removed must be sufficiently acidic, often positioned adjacent to an electron-withdrawing group. This carbanion then acts as an internal nucleophile, attacking the carbon atom bearing the halogen in an intramolecular SN2 reaction, leading to the formation of the cyclopropane ring and the elimination of the halide ion. nih.gov

A prominent example of this type of reaction is the Michael-Initiated Ring Closure (MIRC). nih.govrsc.org This tandem reaction involves a Michael-type addition of a nucleophile to an α,β-unsaturated system, followed by an intramolecular cyclization. rsc.org In the context of synthesizing nitrile-substituted cyclopropanes, for instance, a carbanion is generated from a 2-arylacetonitrile, which then adds to an α-bromoenonitrile. nih.gov The resulting intermediate undergoes an intramolecular nucleophilic substitution to form the dinitrile-substituted cyclopropane. nih.gov The choice of base is critical, with inorganic bases like cesium carbonate (Cs₂CO₃) often proving more effective than organic bases. nih.gov

The general applicability of base-induced cyclization is demonstrated in the synthesis of various cyclopropane derivatives. For example, the treatment of primary haloalkanes that have suitably located electron-withdrawing groups with a strong base can yield compounds like cyclopropyl (B3062369) cyanide. wikipedia.org This fundamental mechanism also underpins the Favorskii rearrangement. wikipedia.org

Asymmetric Synthesis and Stereochemical Control in (1-Chloropent-4-en-2-yl)cyclopropane Synthesis

Achieving stereochemical control is a paramount challenge in the synthesis of complex molecules like this compound, which contains multiple stereocenters. Asymmetric synthesis provides the tools to selectively produce a desired stereoisomer.

Diastereoselective Cyclopropane Formation from Chiral Substrates

Diastereoselectivity in cyclopropane synthesis can be achieved by employing substrates that already possess a chiral center. This existing chirality can influence the stereochemical outcome of the cyclopropanation reaction through several mechanisms, including the use of chiral auxiliaries and substrate-directed reactions. rsc.org

A chiral auxiliary is a chemical compound that is temporarily incorporated into the substrate to direct the stereoselectivity of a subsequent reaction. After the desired stereoisomer is formed, the auxiliary is removed. This approach creates a chiral environment that favors the formation of one diastereomer over others. For example, chiral auxiliaries such as Evans's oxazolidinones have been used on Michael acceptors to control the stereochemistry of the resulting cyclopropane product in MIRC reactions. rsc.org The steric hindrance and electronic properties of the auxiliary guide the incoming nucleophile, leading to high diastereoselectivity. rsc.org

Substrate-directed reactions offer another powerful strategy for achieving high diastereoselectivity. In this approach, a functional group already present in the substrate, often a hydroxyl group, directs the reagent to a specific face of the molecule. nih.gov A notable example is the diastereoselective Simmons-Smith cyclopropanation of alkenyl cyclopropyl carbinol derivatives. The hydroxyl group directs the zinc carbenoid reagent, resulting in the formation of bicyclopropanes as a single diastereomer. nih.gov This directing effect is so potent that it allows for the stereospecific conversion of E- and Z-alkenes into their corresponding trans- and cis-cyclopropanes, respectively. nih.gov

| Method | Chiral Influence | Key Features | Example Substrates |

| Chiral Auxiliary | Auxiliary attached to the substrate creates a chiral environment. rsc.org | Auxiliary is removed after the reaction; high diastereoselectivity can be achieved. | α,β-Unsaturated amides derived from camphorpyrazolidinone. chemrxiv.org |

| Substrate-Directed | A functional group (e.g., -OH) within the substrate directs the reagent. nih.gov | High predictability and diastereoselectivity; exploits existing chirality. nih.gov | Alkenyl cyclopropyl carbinols for Simmons-Smith cyclopropanation. nih.gov |

Enantioselective Approaches to Cyclopropane Derivatives

Enantioselective synthesis aims to produce one enantiomer of a chiral molecule in excess over the other. This is most commonly achieved using chiral catalysts, which can include transition metal complexes, organocatalysts, and enzymes. rsc.orgnih.gov

Transition metal catalysis is a cornerstone of asymmetric cyclopropanation. Chiral ligands are coordinated to a metal center (e.g., rhodium, cobalt, copper), creating a chiral environment that influences the carbene transfer to an alkene. dicp.ac.cnresearchgate.netacs.org For example, dirhodium tetracarboxylate catalysts bearing chiral ligands are highly effective for the cyclopropanation of alkenes with diazo compounds, achieving excellent enantioselectivity. acs.orgacs.org Similarly, cobalt complexes supported by chiral porphyrin ligands have been developed for the asymmetric cyclopropanation of a wide range of alkenes with heteroaryldiazomethanes, proceeding through a stepwise radical mechanism. nih.gov

Biocatalysis has emerged as a powerful and green alternative for enantioselective cyclopropanation. Engineered enzymes, particularly heme-containing proteins like myoglobin (B1173299) and cytochrome P450 variants, can catalyze carbene transfer to olefins with exceptional levels of diastereo- and enantioselectivity. nih.govnih.govnih.gov These biocatalysts can be optimized through directed evolution to achieve desired selectivities for specific substrates. rochester.edu For instance, an engineered myoglobin variant has been used for the highly diastereo- and enantioselective synthesis of keto-functionalized cyclopropanes from vinylarene substrates and diazoketone reagents. nih.govrochester.edu

Organocatalysis provides a metal-free approach to enantioselective cyclopropanation. Chiral organic molecules, such as prolinol derivatives, can catalyze MIRC reactions to produce chiral cyclopropanes with high yields and enantioselectivity. rsc.org

| Catalyst Type | Metal/Active Site | Ligand/Environment | Substrates | Key Features |

| Transition Metal | Rhodium(II) acs.org | Chiral Carboxylates (e.g., TCPTTL) | Alkenes, Diazo compounds | High diastereo- and enantioselectivity. researchgate.netacs.org |

| Transition Metal | Cobalt(II) dicp.ac.cnnih.gov | Chiral Porphyrins | Alkenes, Diazo compounds | Effective for non-stabilized carbenes; radical mechanism. dicp.ac.cnnih.gov |

| Biocatalyst | Iron (Heme) nih.gov | Engineered Myoglobin | Vinylarenes, Diazoacetonitrile | High stereoselectivity (up to 99.9% de/ee); green chemistry. nih.gov |

| Organocatalyst | N/A | Prolinol Derivatives | Unsaturated aldehydes, α-halocarbonyls | Metal-free; operates via MIRC mechanism. rsc.org |

Strategies for Resolution of Stereoisomeric Forms

When a reaction produces a mixture of stereoisomers (a racemate), resolution strategies are employed to separate them. Kinetic resolution is a widely used method that relies on the differential reaction rates of enantiomers with a chiral catalyst or reagent. wikipedia.org

Enzymatic kinetic resolution is a particularly effective technique. thieme-connect.com Hydrolases, such as lipases, are commonly used to selectively catalyze the hydrolysis or acylation of one enantiomer in a racemic mixture, leaving the other enantiomer unreacted and thus enriched. thieme-connect.comresearchgate.net For example, the kinetic resolution of cyclopropane acetates has been systematically studied with various hydrolases, with Candida antarctica lipase (B570770) B (CAL-B) showing superior performance in the hydrolysis of certain substrates. thieme-connect.com This method can be combined with an initial enantioselective synthesis to produce enantiomerically pure products efficiently. thieme-connect.com The maximum yield for the resolved, unreacted enantiomer in a classic kinetic resolution is 50%. thieme-connect.com

Parallel kinetic resolution (PKR) is a more advanced strategy where both enantiomers of a racemic starting material are converted into different, non-enantiomeric products using a chiral catalyst. nih.gov This allows for the theoretical conversion of 100% of the starting material into useful, enantioenriched products. nih.gov This has been applied in the synthesis of complex natural products, using, for example, a rhodium-catalyzed asymmetric cyclopropanation/Cope rearrangement sequence. nih.gov

Besides kinetic methods, chromatographic techniques using a chiral stationary phase (chiral HPLC) are also instrumental in separating enantiomers, both for analytical determination of enantiomeric excess and for preparative-scale separations. thieme-connect.com

Reactivity and Mechanistic Pathways of 1 Chloropent 4 En 2 Yl Cyclopropane

Cyclopropane (B1198618) Ring-Opening Reactions

The inherent strain in the three-membered ring of (1-Chloropent-4-en-2-yl)cyclopropane is a primary driver for its reactivity. Cleavage of a C-C bond relieves this strain, leading to more stable acyclic or larger cyclic structures. The pathways for this ring-opening can be initiated by thermal energy, catalysts, or reagents that interact with the functional groups.

Thermally induced rearrangements are a hallmark of vinylcyclopropane (B126155) systems. wikipedia.org In the absence of catalysts, these reactions typically require high temperatures and can proceed through a diradical mechanism. For this compound, heating would likely lead to homolytic cleavage of one of the cyclopropane C-C bonds. The activation energy for breaking a C-C bond in unsubstituted cyclopropane is about 63 kcal/mol, but the presence of the vinyl group lowers this barrier significantly, often to around 50 kcal/mol, due to the formation of a resonance-stabilized allyl radical. wikipedia.org

Solvolysis, a reaction where the solvent acts as the nucleophile, can also facilitate ring-opening, particularly given the presence of the chloro substituent. If the chlorine atom acts as a leaving group, a secondary carbocation would form. However, direct S_N1 solvolysis at this position would be in competition with ring-opening pathways. It is more likely that under solvolytic conditions, especially with polar protic solvents, the reaction would involve the formation of cationic intermediates that lead to a variety of ring-opened products.

Hypothetical data based on typical vinylcyclopropane systems:

| Condition | Predicted Major Product(s) | Proposed Intermediate |

|---|---|---|

| Thermolysis (~400-500 °C) | Cyclopentene (B43876) derivatives, Acyclic dienes | Diradical |

| Solvolysis (e.g., in aqueous acetone) | Ring-opened allylic alcohols, dienes | Carbocation |

Lewis acids are effective catalysts for the ring-opening of cyclopropanes, particularly those activated by donor groups like a vinyl substituent. uni-regensburg.dersc.org A Lewis acid can coordinate to the chlorine atom or the double bond of this compound. Coordination to the chlorine would enhance its leaving group ability, promoting the formation of a carbocation and subsequent rearrangement or trapping by a nucleophile.

More commonly in vinylcyclopropanes, the Lewis acid activates the system towards nucleophilic attack, leading to a formal [3+2] or [4+1] cycloaddition, or other ring-opening-cyclization cascades. uni-regensburg.de For instance, activation can generate a 1,3-dipole intermediate that reacts with various dipolarophiles. rsc.org This pathway allows for the construction of complex cyclic and heterocyclic systems under milder conditions than thermal methods.

The vinyl group in this compound makes it a substrate for oxidative radical reactions. beilstein-journals.orgbeilstein-journals.orgnih.govresearchgate.net These reactions typically involve the addition of a radical to the double bond, which generates a cyclopropyl-substituted carbon radical. This intermediate readily undergoes ring-opening to relieve the strain, forming a more stable alkyl radical. beilstein-journals.orgnih.gov This newly formed radical can then participate in further reactions, such as intramolecular cyclization or reaction with other species present. researchgate.net

Common reagents for initiating such pathways include manganese(III) acetate (B1210297) or photoredox catalysts. beilstein-journals.org A plausible mechanism would involve the initial formation of a radical that adds to the terminal carbon of the pentenyl chain. The resulting radical intermediate adjacent to the cyclopropane ring would trigger the cleavage of the three-membered ring to yield a resonance-stabilized radical, which can then be trapped or undergo further transformation. nih.gov

Illustrative data on radical reaction intermediates:

| Step | Intermediate Species | Description |

|---|---|---|

| 1. Radical Addition | Cyclopropyl-substituted carbon radical | Radical adds to the vinyl group. |

| 2. Ring Opening | Acyclic alkyl radical | Relieves ring strain. |

| 3. Cyclization/Trapping | Cyclized radical or trapped product | Formation of the final product. |

Direct nucleophilic attack on an unsubstituted cyclopropane is difficult. However, the presence of the chloro group in this compound provides a handle for nucleophilic substitution. A strong nucleophile could displace the chloride via an S_N2 mechanism, although this would be in competition with elimination reactions. In some cases, nucleophilic attack can induce ring-opening, particularly if the cyclopropane is further activated by electron-withdrawing groups, which is not the case here. More relevant is the Lewis base-catalyzed ring-opening of activated cyclopropanes, which can proceed through the formation of zwitterionic intermediates. lnu.edu.cn

Electrophilic attack typically targets the double bond. For example, the addition of an electrophile like H⁺ or Br⁺ to the vinyl group would generate a carbocation. This carbocation, being adjacent to the cyclopropane ring, can induce rearrangements where the cyclopropane ring opens to form a more stable carbocation or a larger ring structure.

Rearrangement Chemistry

The most characteristic reaction of vinylcyclopropanes is the vinylcyclopropane-cyclopentene rearrangement. wikipedia.orgresearchgate.net This ring expansion is a powerful tool in organic synthesis for creating five-membered rings. The reaction can be promoted thermally, photochemically, or by transition metal catalysts. researchgate.netchemrxiv.org

Mechanistically, the thermal rearrangement can be viewed as either a concerted, pericyclic process controlled by orbital symmetry or a stepwise process involving a diradical intermediate. wikipedia.org The exact mechanism is highly dependent on the substrate's substitution pattern. For this compound, heating would likely break the C-C bond adjacent to the vinyl-substituted carbon, leading to a diradical intermediate that subsequently closes to form a substituted cyclopentene. This remains one of the most predictable and synthetically useful reactions for this class of compounds.

Cloke-Wilson Rearrangements in Chlorinated Cyclopropane Systems

The Cloke-Wilson rearrangement is a significant transformation of cyclopropanes that bear an activating group, such as a carbonyl, imino, or thiocarbonyl, leading to the formation of less-strained five-membered heterocycles. organicreactions.orgresearchgate.net This reaction is typically driven by the release of ring strain. organicreactions.org While the classical Cloke-Wilson rearrangement involves specific activating groups, analogous transformations can be envisaged for chlorinated systems like this compound under appropriate catalytic conditions.

The presence of the chlorine atom can influence the reaction pathway. Activation of the chloromethyl group, for instance by a Lewis acid, can polarize the adjacent C-C bond of the cyclopropane ring, facilitating a regioselective ring-opening. researchgate.net This process generates a carbocationic intermediate that can subsequently undergo cyclization. researchgate.net Various catalysts, including Brønsted acids, Lewis acids, and organometallic complexes, have been shown to promote such rearrangements, often under milder conditions than the traditional thermal methods. organicreactions.orgorganic-chemistry.org

The mechanism typically involves the formation of a zwitterionic or carbocationic intermediate through the initial ring-opening of the cyclopropane, promoted by a catalyst. organic-chemistry.orgacs.org This is followed by a ring-closing step to form the more stable five-membered ring. For this compound, a Lewis acid (LA) could coordinate to the chlorine atom, initiating the cleavage of a cyclopropane bond to form a stabilized carbocation. This intermediate could then be trapped intramolecularly or by an external nucleophile, leading to rearranged products.

Table 1: Catalytic Conditions for Cloke-Wilson and Analogous Rearrangements

| Catalyst Type | General Mechanism | Potential Outcome for this compound | References |

|---|---|---|---|

| Thermal | Homolytic cleavage or concerted pericyclic reaction | Requires harsh conditions; potential for complex product mixtures. | organicreactions.org |

| Lewis Acids (e.g., AlCl₃, SnCl₄) | Coordination to the chlorine atom, generation of a carbocationic intermediate, followed by ring-opening and cyclization. | Formation of substituted cyclopentane (B165970) or heterocyclic derivatives. rsc.org | researchgate.netrsc.org |

| Brønsted Acids (e.g., Chiral Phosphoric Acid) | Protonation of a suitable functional group (if present) or the cyclopropane ring itself, promoting ring-opening. | Rearrangement to form cyclopentenyl derivatives. | researchgate.net |

| Organocatalysts (e.g., DABCO, Thioureas) | Formation of zwitterionic intermediates via nucleophilic attack on the cyclopropane ring. acs.org | Potential for novel rearrangement pathways not accessible via acid catalysis. | acs.orgnih.gov |

| Transition Metals (e.g., Pd, Rh) | Oxidative addition and reductive elimination sequences, or formation of metallacycles. | Isomerization to cyclopentene derivatives or formation of complex polycyclic systems. nih.gov | nih.gov |

Radical-Induced Fragmentation and Cascade Rearrangements

The cyclopropylmethyl radical is known for its extremely rapid ring-opening to the but-3-enyl radical, a process that is highly exothermic. This inherent reactivity makes this compound a prime candidate for radical-induced fragmentation and subsequent cascade reactions. A radical can be generated at the chloromethyl carbon via hydrogen abstraction or, more likely, through single-electron transfer (SET) reduction of the C-Cl bond.

Once formed, the primary cyclopropylcarbinyl radical undergoes rapid ring cleavage. This fragmentation generates a homoallylic radical, which can then participate in a variety of cascade sequences. nih.gov Given the structure of the parent molecule, the newly formed radical center can react with the pendant terminal alkene in an intramolecular fashion. Such radical cascade processes are powerful tools for the construction of complex polycyclic molecules in a single step. nih.gov

The cascade could proceed as follows:

Initiation: Generation of a radical at a position α to the cyclopropane ring.

Fragmentation: Rapid ring-opening of the cyclopropylcarbinyl radical to a more stable homoallyl radical.

Cascade Cyclization: Intramolecular addition of the newly formed radical onto the terminal double bond.

Termination: The resulting cyclic radical is quenched by a hydrogen atom donor or another radical species.

This sequence allows for the stereoselective formation of complex carbocyclic frameworks, such as fused or bridged ring systems. nih.gov20.210.105

Table 2: Key Intermediates and Processes in Radical Cascades

| Step | Intermediate/Process | Description | References |

|---|---|---|---|

| 1. Initiation | Carbon-centered radical | Formation initiated by radical initiators (e.g., AIBN), photolysis, or SET. | nih.gov |

| 2. Fragmentation | Cyclopropylcarbinyl-Homoallyl Rearrangement | Near-diffusion-controlled ring-opening of the cyclopropylmethyl radical. | |

| 3. Propagation | Intramolecular Radical Addition | Cyclization of the rearranged radical onto the terminal alkene. | researchgate.net |

| 4. Termination | Quenching/Further Reaction | Trapping of the final radical intermediate to yield the stable product. | 20.210.105 |

Quasi-Ionic Isomerization Pathways

Beyond classical rearrangements, this compound can undergo isomerizations that proceed through intermediates with significant ionic character, often termed "quasi-ionic." These pathways are typically promoted by Lewis acids or polar solvents that can stabilize charge separation. organic-chemistry.org The interaction of a Lewis acid with the chlorine atom can induce a C-Cl bond polarization, leading to a species that behaves like a carbocation.

This carbocationic center can trigger a cascade of bond reorganizations. Driven by the release of ring strain, a C-C bond in the cyclopropane ring can migrate, leading to ring expansion and the formation of a cyclopentyl cation. researchgate.net This intermediate can then be trapped by the counter-ion, eliminate a proton to form an alkene, or undergo further rearrangement. Such carbocation-initiated tandem ring-opening/recyclization processes provide an effective strategy for constructing substituted five-membered rings from activated cyclopropanes. organic-chemistry.org

Reactions Involving the Pentenyl and Chloromethyl Moieties

Electrophilic and Radical Additions to the Terminal Alkene

The terminal alkene of the pentenyl side chain is susceptible to both electrophilic and radical additions. The regioselectivity of these reactions is governed by the stability of the intermediate formed.

Electrophilic Addition: In the presence of electrophiles like H-X or X₂, the reaction proceeds through a carbocation intermediate. According to Markovnikov's rule, the electrophile will add to the terminal carbon (C-5 of the pentenyl chain), generating a more stable secondary carbocation at C-4. This cation is then trapped by the nucleophile. The presence of the nearby cyclopropyl (B3062369) group can potentially influence the stability of this intermediate through orbital interactions.

Radical Addition: Radical addition, often initiated by peroxides or light, proceeds via a radical intermediate. In contrast to electrophilic addition, the attacking radical adds to the terminal carbon to form the more stable secondary radical at C-4 (anti-Markovnikov regioselectivity). This pathway is characteristic of atom-transfer radical addition (ATRA) reactions. chemrxiv.orgnih.gov Mild reaction conditions and high functional group tolerance are hallmarks of this approach. researchgate.netresearchgate.net

Table 3: Comparison of Addition Reactions to the Terminal Alkene

| Reaction Type | Reagents | Intermediate | Regioselectivity | Product | References |

|---|---|---|---|---|---|

| Electrophilic Addition | HBr, HCl, Br₂ | Secondary Carbocation | Markovnikov | 4-substituted product | nih.gov |

| Radical Addition | HBr/peroxides, R-SH/AIBN | Secondary Radical | Anti-Markovnikov | 5-substituted product | researchgate.netnih.gov |

Nucleophilic Substitution and Elimination Reactions at the Chloromethyl Center

The primary chloromethyl group attached to the cyclopropane ring is a classic electrophilic center for nucleophilic substitution and elimination reactions.

Nucleophilic Substitution (Sₙ2): As a primary alkyl halide, the chloromethyl group is highly susceptible to Sₙ2 reactions. A wide variety of nucleophiles (e.g., CN⁻, OR⁻, N₃⁻, R₂NH) can displace the chloride ion to form a new C-Nu bond. The reaction proceeds with inversion of stereochemistry if the carbon were chiral.

Elimination (E2): In the presence of a strong, sterically hindered base (e.g., potassium tert-butoxide), an E2 elimination reaction can compete with substitution. This would involve the abstraction of a proton from the cyclopropane ring and the concurrent loss of the chloride ion, resulting in the formation of a methylenecyclopropane (B1220202) derivative. The feasibility of this pathway depends on the acidity of the cyclopropyl protons and the steric environment.

Table 4: Potential Products from Reactions at the Chloromethyl Center

| Reagent/Conditions | Reaction Type | Product Structure |

|---|---|---|

| NaCN in DMSO | Sₙ2 | (1-Cyanomethylpent-4-en-2-yl)cyclopropane |

| NaOCH₃ in CH₃OH | Sₙ2 | (1-Methoxymethylpent-4-en-2-yl)cyclopropane |

| NaN₃ in DMF | Sₙ2 | (1-Azidomethylpent-4-en-2-yl)cyclopropane |

| KOC(CH₃)₃ in t-BuOH | E2 | (1-Methylenepent-4-en-2-yl)cyclopropane |

Intramolecular Cyclization Potential of the Alkene-Chlorine System

The coexistence of a terminal alkene and a chloromethyl group within the same molecule opens up the possibility of intramolecular cyclization reactions to form new carbocyclic rings. The outcome of such reactions is highly dependent on the mechanism (radical, cationic, or anionic) and the conformational flexibility of the molecule that allows the reactive ends to come into proximity.

Radical Cyclization: A radical generated elsewhere in the molecule, for example by addition to the alkene, could potentially cyclize via an intramolecular Sₙ2-type reaction at the C-Cl bond. More commonly, a radical formed at the chloromethyl position (via reduction) could add to the terminal alkene, typically leading to the formation of a five-membered ring (5-exo-trig cyclization), which is kinetically favored.

Cationic Cyclization (Prins-type): Activation of the alkene with a Brønsted or Lewis acid could generate a carbocation at C-4 of the pentenyl chain. This cation could then be trapped intramolecularly by the chlorine atom acting as a weak nucleophile, or more likely, activation of the C-Cl bond by a Lewis acid could generate a primary carbocation that is trapped by the alkene. This pathway could lead to the formation of six-membered rings. nih.gov

Anionic Cyclization: Conversion of the chloromethyl group into an organometallic species (e.g., Grignard or organolithium reagent) would generate a carbanion. This nucleophilic center could then add to the terminal alkene in an intramolecular fashion, a reaction that is generally more difficult for unactivated alkenes.

Table 5: Potential Intramolecular Cyclization Pathways

| Pathway | Initiator | Key Intermediate | Likely Product Ring Size |

|---|---|---|---|

| Radical | AIBN, Bu₃SnH | Carbon-centered radical | 5-membered (exo cyclization) |

| Cationic | Lewis Acid (e.g., SnCl₄) | Carbocation | 6-membered |

| Anionic | Mg, Li | Carbanion | 5- or 6-membered |

Cooperative Reactivity between Cyclopropane and Pentenyl Moieties

The reactivity of this compound is significantly influenced by the potential for cooperative interaction between the cyclopropane ring and the pentenyl group. This interaction is most pronounced in reactions that proceed through a carbocationic intermediate, such as solvolysis. The departure of the chloride ion is assisted by a phenomenon known as neighboring group participation (NGP) or anchimeric assistance, where both the cyclopropyl and pentenyl groups play a role in stabilizing the resulting positive charge.

The cyclopropane ring, due to the unique hybridization of its carbon-carbon bonds, exhibits properties akin to a double bond. This "double bond character" allows it to stabilize an adjacent positive charge effectively. When the C-Cl bond in this compound ionizes, the adjacent cyclopropane ring can participate by donating electron density from its Walsh orbitals. This participation leads to the formation of a delocalized, non-classical carbocation known as a cyclopropylcarbinyl cation. This type of cation is notably stable and can be represented by several resonance structures, indicating that the positive charge is shared across multiple carbon atoms.

Simultaneously, the pentenyl group is positioned to further stabilize the carbocation intermediate. The π-electrons of the carbon-carbon double bond in the pent-4-en-1-yl moiety can overlap with the developing p-orbital of the carbocationic center. This type of interaction, known as homoallylic participation, results in the formation of a bridged cation, which further delocalizes the positive charge. The effectiveness of this participation is dependent on the conformation of the molecule, which must allow for spatial proximity between the double bond and the reaction center.

The cooperative effect of both the cyclopropane ring and the pentenyl group leads to a significant rate enhancement in solvolysis reactions compared to analogous compounds lacking these participating groups. For instance, the solvolysis of cyclopropylcarbinyl systems is known to be significantly faster than that of simple secondary alkyl halides.

The intermediacy of a delocalized carbocation also has profound consequences for the product distribution of the reaction. Nucleophilic attack on this intermediate can occur at several positions, leading to a mixture of rearranged products. In the case of the carbocation derived from this compound, the nucleophile could attack at the original site of the chlorine atom, at one of the carbons of the cyclopropane ring (leading to ring-opened products), or potentially at a carbon atom of the pentenyl chain if significant charge delocalization occurs onto that moiety.

Detailed research on analogous systems has provided insight into the types of products that can be expected. For example, the solvolysis of cyclopropylcarbinyl bromide in various hydroxylic solvents is known to yield a mixture of cyclopropylcarbinol, cyclobutanol, and homoallylic alcohol (but-3-en-1-ol). nih.gov This product distribution underscores the facile rearrangement of the cyclopropylcarbinyl cation.

Table 1: Representative Product Distribution in the Solvolysis of a Cyclopropylcarbinyl System

| Product | Percentage (%) in Ethanol/Water |

| Cyclopropylmethyl alcohol | 48 |

| Cyclobutanol | 47 |

| Homoallyl alcohol | 5 |

Data is illustrative and based on the solvolysis of cyclopropylmethamine with sodium nitrite (B80452) in dilute aqueous perchloric acid, which proceeds through a similar carbocation intermediate.

In the context of this compound, the presence of the pentenyl group would likely lead to an even more complex product mixture, potentially including products of intramolecular cyclization. The π-bond of the pentenyl group could act as an internal nucleophile, attacking the carbocation to form a cyclic product. The exact ratio of these products would be influenced by factors such as the solvent, temperature, and the specific stereochemistry of the starting material.

The mechanistic pathway for the cooperative reactivity can be summarized as follows:

Ionization with Anchimeric Assistance: The C-Cl bond begins to break, and both the cyclopropane ring and the π-bond of the pentenyl group participate in stabilizing the incipient positive charge. This leads to a delocalized, non-classical carbocation intermediate.

Carbocation Rearrangement: The initial carbocation can undergo rapid equilibration with other cationic structures, including ring-opened and cyclized forms.

Nucleophilic Attack: A solvent molecule or other nucleophile attacks the delocalized carbocation at one of its positively charged centers. This can result in direct substitution, ring-opening, or the formation of new cyclic structures.

The study of such cooperative reactivity is crucial for understanding the chemical behavior of complex molecules and for designing synthetic strategies that harness these intricate mechanistic pathways.

Stereochemical Aspects and Conformational Analysis

Diastereoselectivity in Cyclopropane-Forming Reactions Relevant to (1-Chloropent-4-en-2-yl)cyclopropane

The synthesis of substituted cyclopropanes, such as this compound, often involves the addition of a carbene or carbenoid to an alkene. The diastereoselectivity of these reactions is a crucial aspect, dictating the relative stereochemistry of the newly formed cyclopropane (B1198618) ring in relation to existing stereocenters in the alkene precursor.

One of the most well-established methods for diastereoselective cyclopropanation is the Simmons-Smith reaction, particularly when applied to chiral allylic alcohols. stackexchange.comwiley-vch.deunl.ptnih.gov The hydroxyl group in the substrate directs the zinc carbenoid reagent to the same face of the double bond, resulting in high syn-selectivity. unl.pt This directing effect is attributed to the coordination between the zinc atom and the hydroxyl group in the transition state. stackexchange.com For (Z)-disubstituted allylic alcohols, this syn-selectivity can be exceptionally high. wiley-vch.deunl.pt In the context of synthesizing this compound, if the precursor is a chiral allylic alcohol, the Simmons-Smith reaction would be expected to proceed with high diastereoselectivity, affording predominantly the diastereomer where the cyclopropane ring is formed on the same side as the hydroxyl group.

Rhodium(III)-catalyzed C-H activation-initiated directed cyclopropanation of allylic alcohols offers another pathway with excellent diastereoselectivity. nih.gov In these reactions, an oxyphthalimide handle can direct the cyclopropanation, leading to a stereospecific transformation with respect to the alkene geometry. nih.gov Both trans- and cis-1,2-disubstituted primary allylic alcohols have been shown to yield the corresponding cyclopropanes with high diastereomeric ratios. nih.gov

The use of chiral auxiliaries provides an alternative strategy for achieving high diastereoselectivity in cyclopropanation reactions. For instance, chiral telluronium salts have been designed for the asymmetric synthesis of 1,3-disubstituted 2-vinylcyclopropanes, yielding products with high diastereoselectivity and enantioselectivity. rsc.org Furthermore, chemoenzymatic strategies, employing engineered myoglobin (B1173299), have demonstrated highly diastereo- and enantioselective synthesis of keto-functionalized cyclopropanes. nih.govbohrium.com These methods highlight the diverse approaches available to control the stereochemical outcome of cyclopropane formation.

Table 1: Factors Influencing Diastereoselectivity in Cyclopropanation Reactions

| Method | Directing Group/Catalyst | Typical Diastereomeric Ratio (d.r.) | Key References |

| Simmons-Smith | Hydroxyl group | >200:1 for (Z)-allylic alcohols | stackexchange.comwiley-vch.deunl.pt |

| Rh(III)-Catalyzed | Oxyphthalimide handle | >20:1 | nih.gov |

| Chiral Telluronium Ylides | Chiral Telluronium Salt | High d.r. | rsc.org |

| Chemoenzymatic | Engineered Myoglobin | High trans-(1S,2S) selectivity | nih.govbohrium.com |

Stereocontrol and Stereospecificity in Ring-Opening and Rearrangement Pathways

The this compound system is prone to various ring-opening and rearrangement reactions, largely dictated by the chemistry of the cyclopropylcarbinyl cation. The stereochemical outcome of these transformations is of significant interest.

The solvolysis of cyclopropylcarbinyl halides, such as this compound, proceeds through the formation of a cyclopropylcarbinyl cation. These non-classical carbocations are known for their facile interconversion with homoallyl cations. rsc.org The stereospecificity of nucleophilic substitution reactions involving these intermediates is highly dependent on the stability of the cation and the nature of the substituents. nih.gov For many systems, direct nucleophilic attack on the chiral cyclopropylcarbinyl cation is kinetically favored, leading to a high degree of stereospecificity. nih.gov However, if rearrangement to a more stable homoallylic cation is competitive, a loss of stereoselectivity can occur. nih.gov

The vinylcyclopropane-cyclopentene rearrangement is another characteristic reaction of this system. This thermal isomerization is a concerted scilit.comresearchgate.net-sigmatropic rearrangement that generally proceeds with a high degree of stereospecificity. acs.org The stereochemistry of the starting vinylcyclopropane (B126155) dictates the stereochemistry of the resulting cyclopentene (B43876).

Ring-opening reactions of cyclopropanes can also be mediated by various reagents. For instance, PCl5 can mediate the ring-opening of trans-2,3-disubstituted cyclopropane-1,1-diesters to form trisubstituted vinyl chlorides stereoselectively. documentsdelivered.com Similarly, N-cyclopropylamides can undergo ring-opening rearrangements in the presence of AlCl3 to yield N-(2-chloropropyl)amides and 5-methyl-2-oxazolines. rsc.org The stereochemical course of these reactions is often dependent on the specific mechanism and the nature of the substituents on the cyclopropane ring.

Conformational Preferences of Cyclopropylcarbinyl Systems and Their Influence on Reactivity

The three-membered ring of cyclopropane imposes significant conformational constraints on the molecule. acs.orgopenstax.org The C-C bond angles are compressed to 60° from the ideal 109.5° for sp³ hybridized carbons, leading to significant angle strain. dalalinstitute.com Additionally, the hydrogens on adjacent carbons are eclipsed, resulting in torsional strain. dalalinstitute.com These strain elements significantly influence the reactivity of the cyclopropane ring, making it susceptible to ring-opening reactions.

For substituted cyclopropanes like this compound, the substituents will adopt conformations that minimize steric interactions. The cyclopropane ring itself is rigid, so the conformational flexibility arises from the rotation of the (1-chloropent-4-en-2-yl) substituent. The preferred conformation will be a balance between minimizing steric hindrance between the substituents and the cyclopropane ring, and electronic effects.

The conformation of the cyclopropylcarbinyl system has a profound impact on its reactivity. For instance, the rate of ring opening of cyclopropylcarbinyl radicals is dependent on the conformation of the radical center relative to the cyclopropane ring. documentsdelivered.com The reactivity of electrophilic cyclopropanes in ring-opening reactions is also influenced by the conformation and the nature of the substituents. researchgate.net In disubstituted cyclohexanes, which offer a more flexible system for comparison, substituents preferentially occupy equatorial positions to avoid destabilizing 1,3-diaxial interactions. maricopa.edu While the cyclopropane ring is much more rigid, similar principles of minimizing steric strain will govern the preferred conformations of its substituents.

Configurational Stability and Interconversion of Isomers

The carbon atoms of the cyclopropane ring in this compound are stereogenic centers, giving rise to the possibility of diastereomers (cis/trans isomers). wikipedia.orglibretexts.org These isomers are configurationally stable under normal conditions, as rotation around the C-C bonds of the cyclopropane ring is restricted without breaking the ring. openstax.org Interconversion between cis and trans isomers, or epimerization at one of the stereocenters, requires significant energy input or a chemical pathway that allows for the temporary cleavage of a ring bond.

Thermal isomerization is one pathway for the interconversion of cis and trans isomers of substituted cyclopropanes. This process often proceeds through a diradical intermediate, where one of the C-C bonds of the cyclopropane ring is homolytically cleaved. researchgate.netrsc.org Rotation around the remaining single bonds in the diradical intermediate, followed by ring closure, can lead to the formation of the other diastereomer. The activation energy for this process is typically high, reflecting the strength of the C-C bond in the cyclopropane ring.

Catalytic methods can also facilitate the epimerization of substituted cyclopropanes. For example, ruthenium carbene complexes have been shown to catalyze the epimerization of vinylcyclopropanes through the intermediacy of a ruthenacyclopentene. scilit.com Nickel(I) metalloradical catalysis can also trigger reversible cis/trans isomerization of vinylcyclopropanes under mild conditions. nih.gov

Base-catalyzed epimerization is another possibility, particularly if there is an activating group adjacent to a stereocenter. For instance, in 1,2,3-trisubstituted cyclopropanes, selective epimerization of one of the functionalized side chains can be achieved under basic conditions. nih.gov The mechanism of epimerization generally involves the formation of a planar intermediate, such as an enolate or a carbanion, which can then be protonated from either face to give a mixture of epimers. dtic.milnumberanalytics.com The configurational stability of anions on a cyclopropane ring has also been a subject of study, with the stability being influenced by the substituents present. acs.org Zwitterionic transition states have also been proposed in the epimerization reactions of certain substituted cyclopropanes. acs.org

Computational and Theoretical Investigations on 1 Chloropent 4 En 2 Yl Cyclopropane

Quantum Chemical Studies of Reaction Mechanisms (e.g., Electrocyclic Reactions)

The vinylcyclopropane-cyclopentene rearrangement is a classic and thoroughly studied electrocyclic reaction. wikipedia.org Quantum chemical studies, often employing Density Functional Theory (DFT) and multireference methods like CASSCF, have been instrumental in dissecting its mechanism. nih.govacs.org These studies investigate the potential energy surface of the reaction, identifying transition states and intermediates that govern the transformation.

For substituted vinylcyclopropanes, the mechanism can proceed through either a concerted, pericyclic pathway or a stepwise pathway involving diradical intermediates. wikipedia.org The presence of substituents, such as the chloro and allyl groups in (1-Chloropent-4-en-2-yl)cyclopropane, significantly influences which pathway is favored. Halogen substituents can stabilize radical intermediates, potentially lowering the barrier for a stepwise mechanism.

Computational studies on analogous systems reveal key energetic details of these rearrangements. For instance, calculations on the parent vinylcyclopropane (B126155) rearrangement show an activation energy of around 50 kcal/mol, consistent with experimental kinetic data. wikipedia.org Theoretical investigations on similar rearrangements, like that of 2-vinylcyclopropylidene to cyclopentadiene, have utilized high-level methods such as B3LYP and CCSD(T) to map out multi-step reaction pathways involving nonclassical carbene intermediates. nih.gov These studies predict reaction barriers with high accuracy, demonstrating the predictive power of quantum chemistry. nih.gov

The Woodward-Hoffmann rules provide a foundational qualitative understanding of electrocyclic reactions based on the conservation of orbital symmetry. nih.govyoutube.com Modern computational methods allow for a quantitative exploration of these principles by tracking the frontier molecular orbitals (HOMO and LUMO) along the reaction coordinate, confirming that symmetry-allowed pathways have significantly lower activation barriers than forbidden ones. acs.orgnih.gov For a substituted system like this compound, quantum chemical calculations would be essential to determine whether the thermal rearrangement proceeds via a conrotatory or disrotatory motion, predicting the resulting stereochemistry of the cyclopentene (B43876) product. youtube.com

Table 1: Representative Calculated Activation Energies for Vinylcyclopropane Rearrangements

| Reactant | Method | Pathway | Calculated Activation Energy (kcal/mol) |

|---|---|---|---|

| Vinylcyclopropane | DFT (B3LYP) | Diradical | ~49.7 |

| 2-vinylcyclopropylidene (s-cis) | CCSD(T)//B3LYP | Stepwise to cyclopentadiene | 0.6 |

Molecular Mechanics and Dynamics Simulations for Diastereoselectivity Interpretation

While quantum mechanics is ideal for describing bond-breaking and bond-forming processes, molecular mechanics (MM) and molecular dynamics (MD) simulations are powerful tools for exploring conformational landscapes and interpreting stereochemical outcomes. researchgate.net The diastereoselectivity of reactions involving this compound, whether it's the rearrangement itself or cycloadditions, is dictated by the relative energies of diastereomeric transition states. mdpi.com

MM force fields can be used to efficiently calculate the energies of various ground-state conformers of the reactant. The populations of these conformers, determined by the Boltzmann distribution, can influence the product distribution if the reaction proceeds through a Curtin-Hammett scenario. researchgate.net MD simulations can then model the dynamic behavior of the molecule over time, providing insights into the accessibility of different reactive conformations and the pathways leading to various stereoisomers. researchgate.net

For example, in transition-metal-catalyzed cycloadditions of vinylcyclopropanes, DFT calculations combined with an understanding of conformational preferences have been used to explain the origins of diastereoselectivity. mdpi.com These studies show that both steric hindrance and electronic effects in the transition state are crucial. mdpi.com Noncovalent interaction (NCI) analysis, a computational tool, can further reveal the subtle interactions (like van der Waals forces or weak hydrogen bonds) that stabilize one transition state over another, thereby controlling the stereochemical outcome. mdpi.com In the case of this compound, simulations could model the preferred orientations of the chloro- and allyl- substituents and how these preferences translate into the formation of a specific diastereomer of the product.

Prediction of Reactivity and Selectivity in Halogenated Vinylcyclopropanes

Computational chemistry offers predictive models for understanding and forecasting the reactivity and selectivity of organic reactions. rsc.orgnih.gov For halogenated vinylcyclopropanes, computational tools can predict how the chloro-substituent in this compound influences its chemical behavior compared to the unsubstituted parent compound.

Reactivity can be assessed by calculating global reactivity indices derived from DFT, such as the global electrophilicity index (ω). peerj.com This index helps predict how readily a molecule will react in polar reactions. For instance, a higher electrophilicity index for a substituted cyclooctyne (B158145) suggests enhanced reactivity towards nucleophiles. peerj.com Similarly, such calculations could quantify the reactivity of this compound in cycloaddition reactions.

Predicting selectivity (chemo-, regio-, and stereo-) involves comparing the activation barriers for all possible reaction pathways. The pathway with the lowest energy barrier will be the dominant one, leading to the major product. DFT calculations are routinely used to locate transition states and compute their relative free energies. mdpi.com For this compound, this could mean predicting:

Regioselectivity: In a cycloaddition reaction, will the reaction occur at the vinyl group's double bond or the allyl group's double bond?

Diastereoselectivity: As discussed previously, which diastereomer will be formed preferentially?

Recent advances have also seen the application of machine learning (ML) models, trained on large datasets of known reactions, to predict reaction outcomes, including selectivity and even optimal reaction conditions. rsc.orgchemrxiv.org

Table 2: Computational Approaches for Predicting Reactivity and Selectivity

| Property to Predict | Computational Method | Key Calculated Parameters |

|---|---|---|

| General Reactivity | DFT | Global Electrophilicity Index (ω), Frontier Orbital Energies (HOMO/LUMO) |

| Regioselectivity | DFT, CASSCF | Relative activation free energies (ΔG‡) of competing transition states |

| Diastereoselectivity | DFT, MM/MD | Relative activation free energies (ΔG‡) of diastereomeric transition states |

Electronic Structure Analysis of Strain Energy and Orbital Interactions within the Compound

The unique reactivity of cyclopropane (B1198618) rings stems from their significant ring strain, a consequence of the deviation of their C-C-C bond angles from the ideal sp³ tetrahedral angle. The strain energy of this compound can be quantified computationally. This is often done using isodesmic or homodesmotic reactions, where the number and type of bonds are conserved on both sides of a hypothetical reaction, allowing for a cancellation of errors and a reliable calculation of the strain energy.

The electronic structure of strained molecules can be further analyzed using first-principles DFT-based methods. researchgate.netarxiv.org These analyses reveal how strain affects the electronic band structure, orbital energies, and bonding characteristics. nanocon.euarxiv.orgaps.org In cyclopropanes, the C-C bonds have increased p-character, resulting in "bent" or "banana" bonds that lie outside the internuclear axis. These high-lying bonding orbitals allow the cyclopropane ring to interact electronically with adjacent functional groups.

In this compound, there is a crucial interaction between the cyclopropane's Walsh orbitals and the π-system of the vinyl group. This orbital overlap is fundamental to the vinylcyclopropane rearrangement. Computational methods like Natural Bond Orbital (NBO) analysis can be used to visualize and quantify these orbital interactions. This analysis would reveal the extent of hyperconjugation between the cyclopropane ring and the vinyl group, which facilitates the ring-opening process. The presence of the electron-withdrawing chlorine atom would also influence the electronic structure, polarizing the C-Cl bond and affecting the energies of the molecular orbitals involved in the reaction.

Advanced Derivatization and Chemical Transformations of 1 Chloropent 4 En 2 Yl Cyclopropane

Strategic Functionalization of the Cyclopropane (B1198618) Ring

The inherent ring strain of the cyclopropane moiety in (1-chloropent-4-en-2-yl)cyclopropane makes it susceptible to various ring-opening reactions, providing a pathway to more complex acyclic structures. These transformations can be initiated through radical pathways or transition metal catalysis.

One key strategy involves the radical-induced ring-opening. The addition of a radical species to the double bond of the alkenyl chain can generate a cyclopropylcarbinyl radical. This intermediate is known to undergo rapid ring-opening, relieving the ring strain and forming a more stable homoallylic radical. For instance, the addition of a thiyl radical, generated from a thiol, can initiate such a cascade. The regioselectivity of the ring-opening is influenced by the stability of the resulting radical intermediate.

Transition metal-catalyzed reactions offer another powerful approach to functionalize the cyclopropane ring. Palladium-catalyzed reactions, in particular, have been shown to effect the ring-opening of vinylcyclopropanes. chemrxiv.org In the context of this compound, a palladium(0) catalyst could oxidatively add to the carbon-chlorine bond or coordinate to the alkene, potentially leading to a variety of ring-opened and rearranged products.

A notable example of such a transformation is the tandem Heck-ring-opening reaction. acs.orgacs.orgrsc.orgresearchgate.net Although not specifically documented for this exact substrate, analogous systems demonstrate that an intramolecular Heck-type insertion into the double bond can be followed by the opening of the cyclopropane ring, leading to the formation of larger carbocyclic or heterocyclic systems. The outcome of these reactions is highly dependent on the reaction conditions and the ligand environment of the metal catalyst.

Below is a table summarizing potential ring-opening reactions of this compound:

| Reaction Type | Reagents and Conditions | Product Type | Plausible Yield (%) |

| Radical-initiated ring-opening | Thiophenol, AIBN, Benzene, 80 °C | Ring-opened thioether | 60-75 |

| Palladium-catalyzed ring-opening | Pd(PPh₃)₄, K₂CO₃, Toluene, 110 °C | Rearranged diene | 50-65 |

| Tandem Heck-ring-opening | Pd(OAc)₂, PPh₃, NEt₃, DMF, 120 °C | Cyclopentene (B43876) derivative | 45-60 |

Note: The yields presented are hypothetical and based on reactions with analogous compounds.

Selective Transformations Involving the Alkenyl Chain

The alkenyl chain in this compound provides a handle for a variety of selective transformations, allowing for the introduction of new functional groups without disturbing the cyclopropane ring or the chloromethyl group.

A common and highly effective transformation is the Simmons-Smith cyclopropanation of the double bond. wikipedia.orgnih.govwikipedia.orgorganic-chemistry.orgmdpi.comorganicchemistrytutor.comnih.govyoutube.comorganicchemistrytutor.com This reaction, typically employing diiodomethane (B129776) and a zinc-copper couple, allows for the stereospecific synthesis of a bicyclopropyl (B13801878) derivative. The presence of a nearby hydroxyl group, if the chloromethyl group were to be hydrolyzed, could direct the stereochemistry of the newly formed cyclopropane ring. nih.gov

The double bond can also undergo various addition reactions. For example, the radical addition of thiols (thiol-ene reaction) proceeds with anti-Markovnikov selectivity, placing the thioether group at the terminal carbon of the pentenyl chain. wikipedia.org This reaction is typically initiated by a radical initiator like AIBN.

Oxidative cleavage of the alkene is another powerful tool for derivatization. Ozonolysis, followed by a reductive or oxidative workup, can yield an aldehyde or a carboxylic acid, respectively. These functional groups can then be used for a wide range of subsequent transformations, such as Wittig reactions or amide bond formations.

The following table outlines some selective transformations of the alkenyl chain:

| Reaction Type | Reagents and Conditions | Product | Plausible Yield (%) |

| Simmons-Smith Cyclopropanation | CH₂I₂, Zn-Cu, Et₂O, reflux | (1-Chloromethyl-2-(cyclopropylmethyl)cyclopropyl)methane | 70-85 |

| Thiol-Ene Reaction | Thiophenol, AIBN, Benzene, 80 °C | 1-Chloro-5-(phenylthio)pentan-2-yl)cyclopropane | 80-95 |

| Ozonolysis (Reductive Workup) | 1. O₃, CH₂Cl₂, -78 °C; 2. Me₂S | 2-(3-Cyclopropyl-4-chlorobutyl)acetaldehyde | 75-90 |

| Dihydroxylation | OsO₄ (cat.), NMO, acetone/H₂O | 1-Chloro-4,5-dihydroxypentan-2-yl)cyclopropane | 85-95 |

Note: The yields presented are hypothetical and based on reactions with analogous compounds.

Exploiting the Chloromethyl Group for Further Elaboration

The primary chloride of the chloromethyl group in this compound is a prime site for nucleophilic substitution and cross-coupling reactions, enabling the introduction of a wide array of functionalities.

Nucleophilic substitution reactions with various nucleophiles such as cyanide, azide, or alkoxides can be readily achieved, leading to the corresponding nitriles, azides, or ethers. These transformations typically proceed via an SN2 mechanism. The steric hindrance from the adjacent cyclopropane ring might influence the reaction rate but is generally not prohibitive for primary halides.

Palladium-catalyzed cross-coupling reactions provide a powerful method for forming new carbon-carbon and carbon-heteroatom bonds. chemrxiv.orgrsc.orgresearchgate.netnih.gov For instance, a Suzuki coupling with an arylboronic acid can introduce an aromatic ring, while a Sonogashira coupling with a terminal alkyne can install an alkynyl group. These reactions significantly expand the molecular complexity that can be achieved from this starting material. The Negishi coupling, employing an organozinc reagent, is another viable option.

The chloromethyl group can also be converted into a Grignard reagent by reaction with magnesium metal. The resulting organometallic species can then react with various electrophiles, such as aldehydes, ketones, or carbon dioxide, to form new carbon-carbon bonds.

Here is a table of potential reactions exploiting the chloromethyl group:

| Reaction Type | Reagents and Conditions | Product | Plausible Yield (%) |

| Nucleophilic Substitution (Cyanide) | NaCN, DMSO, 90 °C | 3-Cyclopropyl-5-hexenenitrile | 80-90 |

| Suzuki Coupling | Phenylboronic acid, Pd(PPh₃)₄, K₂CO₃, Toluene/H₂O, 90 °C | (1-Benzylpent-4-en-2-yl)cyclopropane | 70-85 |

| Sonogashira Coupling | Phenylacetylene, Pd(PPh₃)₂, CuI, NEt₃, THF, 60 °C | (1-Phenylhept-1-yn-6-en-4-yl)cyclopropane | 65-80 |

| Grignard Reaction (with formaldehyde) | 1. Mg, Et₂O; 2. H₂CO; 3. H₃O⁺ | 2-(Cyclopropyl)-6-hepten-1-ol | 60-75 |

Note: The yields presented are hypothetical and based on reactions with analogous compounds.

Tandem and Cascade Reaction Sequences for Complex Product Synthesis

The presence of multiple reactive sites in this compound makes it an ideal substrate for tandem and cascade reactions, where multiple bonds are formed in a single operation, leading to a rapid increase in molecular complexity. researchgate.netresearchgate.net

As mentioned earlier, a tandem Heck-ring-opening reaction is a plausible and powerful strategy. acs.orgacs.orgrsc.orgresearchgate.net This sequence could be initiated by the oxidative addition of palladium to the C-Cl bond, followed by intramolecular carbopalladation onto the alkene, and subsequent rearrangement and ring-opening of the cyclopropane ring to afford complex cyclic products. The specific outcome would be highly dependent on the catalyst system and reaction conditions.

Radical-initiated cascade reactions also offer efficient pathways to complex molecules. For instance, a radical generated at the chloromethyl position (e.g., through reduction with a tin hydride) could add to the internal double bond in a 5-exo-trig cyclization to form a five-membered ring containing a cyclopropylmethyl radical, which could then undergo further transformations.

Another potential cascade involves a Lewis acid-promoted reaction. organicchemistrytutor.comnih.govbeilstein-journals.orgresearchgate.netrsc.org Coordination of a Lewis acid to the chlorine atom or the double bond could induce a cyclization followed by a rearrangement of the cyclopropane ring, leading to the formation of bicyclic systems.

The following table illustrates potential tandem and cascade reactions:

| Reaction Type | Reagents and Conditions | Product Type | Plausible Yield (%) |

| Palladium-Catalyzed Tandem Cyclization/Cross-Coupling | Arylboronic acid, Pd(OAc)₂, ligand, base | Aryl-substituted bicyclic compound | 40-55 |

| Radical Cascade Cyclization | Bu₃SnH, AIBN, Benzene, reflux | Fused bicyclic system | 50-65 |

| Lewis Acid-Promoted Cascade | AlCl₃, CH₂Cl₂, -78 °C to rt | Rearranged bicyclic product | 45-60 |

Note: The yields presented are hypothetical and based on reactions with analogous compounds.

Future Research Directions in 1 Chloropent 4 En 2 Yl Cyclopropane Chemistry

Development of Novel and Sustainable Synthetic Methodologies

The future synthesis of (1-Chloropent-4-en-2-yl)cyclopropane and its derivatives will likely prioritize sustainable and efficient methodologies. Current research in cyclopropane (B1198618) synthesis points towards several promising directions.

Biocatalysis: The use of enzymes in cyclopropanation is a rapidly advancing field. acs.orgnih.gov Engineered enzymes, such as modified cytochrome P450s and myoglobins, have demonstrated the ability to catalyze highly stereoselective cyclopropanation reactions under mild conditions. acs.orgnih.govnih.govthieme-connect.com Future research could focus on developing a biocatalytic route to this compound, which would offer a greener alternative to traditional metal-catalyzed methods. This approach could provide high diastereo- and enantioselectivity, which is often challenging to achieve with conventional catalysts. nih.gov

| Catalyst System | Substrate | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee) |

| Engineered Myoglobin (B1173299) | Styrene | >99:1 | >99% |

| Modified Cytochrome P450 | N-vinylphthalimide | 97:3 | 97% |

This interactive table presents representative data on the stereoselectivity of biocatalytic cyclopropanation reactions, suggesting potential targets for the synthesis of this compound.

Photoredox Catalysis: Visible-light-mediated photoredox catalysis has emerged as a powerful tool for organic synthesis. bris.ac.ukresearchgate.net A future research direction could involve the development of a photoredox-catalyzed method for the synthesis of functionalized cyclopropanes like this compound from readily available carboxylic acids. bris.ac.uknih.gov This approach offers mild reaction conditions and excellent functional group tolerance. researchgate.net

Hydrogen-Borrowing Catalysis: Hydrogen-borrowing catalysis is a sustainable method for forming carbon-carbon bonds. nih.gov This strategy could be adapted for the α-cyclopropanation of ketones, providing a novel and atom-economical route to precursors of this compound. nih.gov

Exploration of Unprecedented Reactivity Pathways

The unique combination of a vinyl group and a chlorine atom on the cyclopropane ring of this compound suggests a rich and largely unexplored reactivity profile.

Vinylcyclopropane (B126155) Rearrangements: Vinylcyclopropanes are known to undergo a variety of rearrangements to form larger ring systems, such as cyclopentenes. acs.orgwikipedia.org Future research could investigate the thermal, photochemical, or transition-metal-catalyzed rearrangements of this compound to access novel carbocyclic scaffolds. wikipedia.org The presence of the chloro substituent could influence the regioselectivity and stereoselectivity of these rearrangements.

Radical Ring-Opening/Cyclization: The cyclopropane ring can undergo ring-opening via radical pathways. nih.govbeilstein-journals.org Research into the oxidative radical ring-opening and subsequent cyclization of this compound could lead to the synthesis of complex acyclic or heterocyclic compounds. nih.gov The vinyl group could act as an internal trap for the radical intermediate, leading to novel tandem reactions.

Radical-Polar Crossover Reactions: Recent studies have shown that cyclopropanols can participate in radical-polar crossover reactions. acs.org It is conceivable that this compound could be derivatized to a corresponding cyclopropanol (B106826) and subjected to similar transformations, enabling the coupling of three different components in a single reaction. acs.org

Advancements in Stereoselective and Enantioselective Transformations

Controlling the stereochemistry of the three contiguous chiral centers in this compound is a significant challenge and a key area for future research.

Enantioselective Cyclopropanation: Building on the development of novel catalytic systems, a major focus will be the enantioselective synthesis of this compound. This could be achieved through the use of chiral catalysts in traditional cyclopropanation reactions or through biocatalytic methods that impart high enantioselectivity. nih.govrochester.edu

Stereoselective Ring-Opening Reactions: The development of catalytic enantioselective ring-opening reactions of cyclopropanes is a growing field. nih.govacs.orgacs.orgrsc.org Future work could explore the use of chiral catalysts to perform stereoselective ring-opening reactions of racemic this compound, providing access to enantioenriched products. nih.govacs.org For example, rhodium-catalyzed asymmetric ring-opening with aryl boronic acids has been shown to be effective for vinylcyclopropanes. nih.govacs.org

| Catalyst/Ligand | Nucleophile | Regioselectivity | Enantiomeric Excess (ee) |

| Rh(I)/Chiral Bisphosphine | Aryl Boronic Acid | >99:1 | 88-96% |

| Cu(II)/Trisoxazoline | 1,3-Diketone | N/A | 79-99% |

This interactive table summarizes representative data for enantioselective ring-opening reactions of cyclopropanes, indicating potential strategies for the stereocontrolled transformation of this compound.

Integration with Modern Catalytic Systems and Flow Chemistry

Modern synthetic technologies can offer significant advantages in terms of safety, efficiency, and scalability for the synthesis and transformation of this compound.